molecular formula C17H19N3O2 B2423313 1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole CAS No. 939315-60-3

1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole

Cat. No.: B2423313
CAS No.: 939315-60-3
M. Wt: 297.358
InChI Key: DKGVHAYSZUWRCO-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The specific structure of this compound includes a benzotriazole moiety linked to a butyl chain, which is further connected to a methoxyphenoxy group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazoles are known for their ability to form a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities . The 1,2,3-triazole ring interacts with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

Biochemical Pathways

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Triazoles are known for their high chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as being highly stable to metabolic degradation .

Result of Action

Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, suggesting that the compound may have similar effects .

Action Environment

The action of 1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole can be influenced by various environmental factors. For instance, 1,2,3-triazole-based complexes showed unusually strong dependence on dissolved oxygen . Moreover, the synthesis of triazoles has been revolutionized by implementing green chemistry principles and sustainable development strategies, offering a more environment-friendly and efficient approach .

Preparation Methods

The synthesis of 1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the butyl chain: The butyl chain can be introduced through a nucleophilic substitution reaction, where a suitable butyl halide reacts with a phenoxy compound.

    Attachment of the methoxyphenoxy group: The methoxyphenoxy group can be introduced through an etherification reaction, where a methoxyphenol reacts with the butyl chain intermediate.

    Formation of the benzotriazole moiety: The final step involves the cyclization of the intermediate with a suitable azide compound to form the benzotriazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation reactions may include hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction reactions may include reduced derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of other benzotriazole derivatives and related compounds.

    Biology: Research studies have explored the potential biological activities of the compound, including its cytotoxic effects against cancer cell lines and its potential as an anticancer agent.

    Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used as a corrosion inhibitor and UV stabilizer in various industrial applications, including coatings, plastics, and polymers.

Comparison with Similar Compounds

1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

    1-[4-(4-allyl-2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole: This compound has a similar structure but includes an allyl group instead of a methoxy group. The presence of the allyl group may impart different chemical and physical properties.

    1-[4-(2-methoxyphenoxy)butyl]-1H-imidazole: This compound includes an imidazole moiety instead of a benzotriazole moiety. The imidazole ring may result in different reactivity and applications.

    (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: This compound includes a methoxyphenyl group and a hydroxybenzoate group, which may result in different biological activities and applications.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-21-16-10-4-5-11-17(16)22-13-7-6-12-20-15-9-3-2-8-14(15)18-19-20/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGVHAYSZUWRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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